![molecular formula C9H17F2NO B1408948 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol CAS No. 1863332-29-9](/img/structure/B1408948.png)
4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol
Overview
Description
The compound “4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol” likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol” would likely consist of a piperidine ring substituted with two fluorine atoms at the 4,4- position, and a butan-1-ol group attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
The chemical reactions of “4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol” would depend on the specific conditions and reagents used . The presence of the alcohol group (-OH) could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol” would depend on its molecular structure . For example, the presence of the alcohol group could potentially make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Organic Optoelectronics and OLEDs
Research on BODIPY-based materials, which are related to difluoropiperidinyl derivatives, highlights the potential of these compounds in organic optoelectronics. BODIPY stands for 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, and its derivatives are known for their application in organic light-emitting diodes (OLEDs). The rapid development of BODIPY-based materials for OLEDs underscores the importance of difluoropiperidinyl derivatives in creating metal-free infrared emitters and other optoelectronic components (Squeo & Pasini, 2020).
Biofuel Production
Difluoropiperidinyl derivatives may also find relevance in the context of biofuel production. Studies on butanol, a biofuel with a similar carbon chain length to the compound , demonstrate the advantages of butanol over other biofuels like methanol and ethanol due to its favorable physical and thermodynamic properties. Research into optimizing butanol production, such as through the Alphabutol process, highlights the ongoing interest in developing efficient biofuel production technologies that could potentially involve difluoropiperidinyl derivatives (Alenezi, Manan, & Zaidel, 2019).
Environmental and Health Applications
The environmental persistence and bioaccumulation potential of perfluoroalkyl acids (PFCAs) and their derivatives have been subjects of considerable research interest. Studies focusing on the bioaccumulation and environmental fate of these compounds, including PFOS and PFOA, offer insights into the potential environmental impact and regulatory considerations for related difluoropiperidinyl derivatives. Understanding the behavior of such compounds in the environment and their interaction with biological systems is crucial for assessing their safety and applications in various industries (Conder et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol” could involve exploring its potential applications in various fields, such as medicinal chemistry or material science . Further studies could also focus on improving its synthesis and understanding its mechanism of action .
properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c10-9(11)3-6-12(7-4-9)5-1-2-8-13/h13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQWHPYJGUGWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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